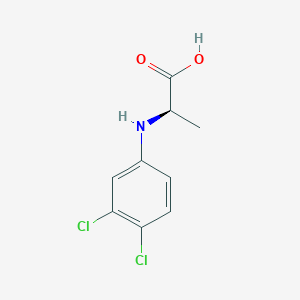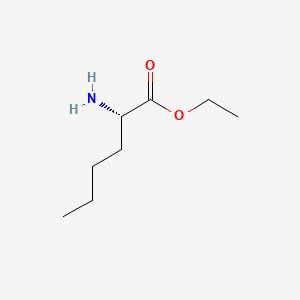
L-Norleucine, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Norleucine, ethyl ester is a derivative of L-norleucine, an amino acid with the chemical formula C6H13NO2. This compound is an ester formed by the reaction of L-norleucine with ethanol. It is a white, crystalline solid that is soluble in water and organic solvents. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
L-Norleucine, ethyl ester can be synthesized through the esterification of L-norleucine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
L-norleucine+ethanolacid catalystL-norleucine ethyl ester+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The esterification reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
L-Norleucine, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to L-norleucine and ethanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: L-norleucine and ethanol.
Oxidation: Oxo derivatives of this compound.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
L-Norleucine, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of L-Norleucine, ethyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins or metabolized to produce various bioactive compounds. The ester group can be hydrolyzed to release L-norleucine, which then participates in metabolic pathways such as the synthesis of other amino acids and proteins.
類似化合物との比較
L-Norleucine, ethyl ester can be compared with other similar compounds, such as:
L-norvaline ethyl ester: Another amino acid ester with similar chemical properties but different biological activities.
L-leucine ethyl ester: An ester of L-leucine, which has distinct metabolic and physiological roles.
L-isoleucine ethyl ester: An ester of L-isoleucine, used in similar research applications but with unique properties.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it valuable for various scientific and industrial applications.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
ethyl (2S)-2-aminohexanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |
InChIキー |
NOLURLQNLRYBJS-ZETCQYMHSA-N |
異性体SMILES |
CCCC[C@@H](C(=O)OCC)N |
正規SMILES |
CCCCC(C(=O)OCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


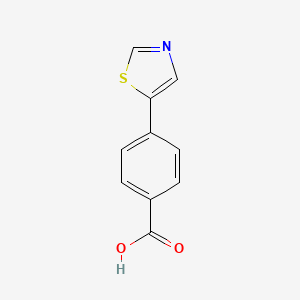
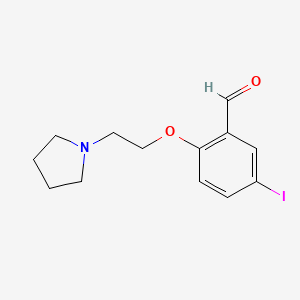
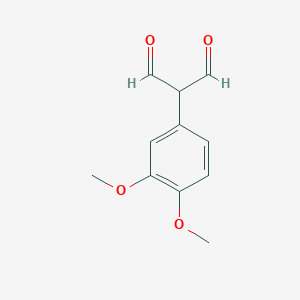
![Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B8621087.png)
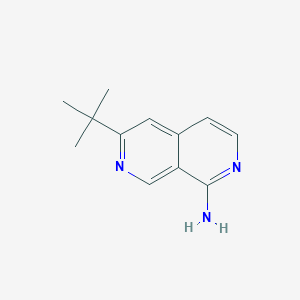

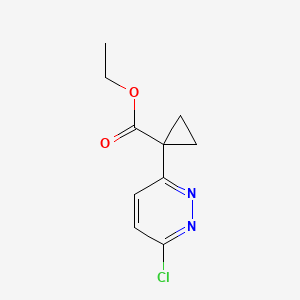


![4-cyclopropyl-5-fluoro-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8621123.png)



